N-(2-Aminoethyl)oxane-3-carboxamide
Description
N-(2-Aminoethyl)oxane-3-carboxamide is a small organic molecule featuring a tetrahydropyran (oxane) ring substituted at the 3-position with a carboxamide group. The carboxamide is further linked to a 2-aminoethyl moiety (-NH₂-CH₂-CH₂-). While direct studies on this compound are absent in the provided evidence, its structural analogs offer insights into its hypothetical properties and applications.
Properties
CAS No. |
91376-19-1 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
N-(2-aminoethyl)oxane-3-carboxamide |
InChI |
InChI=1S/C8H16N2O2/c9-3-4-10-8(11)7-2-1-5-12-6-7/h7H,1-6,9H2,(H,10,11) |
InChI Key |
LAXCYMVJBDHZDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C(=O)NCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
- Cyclam Derivatives: Cyclams substituted with aminoethyl-diamine chains (e.g., N-(2-aminoethyl)propane-1,3-diamine) exhibit anti-HIV-1 activity, likely due to metal ion chelation and viral entry inhibition . The oxane-based carboxamide lacks a macrocyclic structure, which may reduce metal-binding capacity but enhance membrane permeability.
- Naphthyridine Carboxamides : These compounds share the carboxamide functional group but feature a nitrogen-rich aromatic core. Their synthesis (via carboxamide coupling) mirrors methodologies applicable to the target compound .
- PAsp(EDA) Polymer: The 2-aminoethyl group in poly[N-(2-aminoethyl)aspartamide] enhances mRNA complexation and endosomal escape in lipid-based nanoparticles . The target compound’s aminoethyl group could similarly serve as a protonable moiety in drug delivery systems.
Material Science
- The target compound’s aminoethyl group may similarly participate in interfacial bonding.
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